Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate
CAS No.: 921209-92-9
Cat. No.: VC3863096
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921209-92-9 |
|---|---|
| Molecular Formula | C13H16O5 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate |
| Standard InChI | InChI=1S/C13H16O5/c1-16-12-5-3-10(4-6-12)8-18-9-11(14)7-13(15)17-2/h3-6H,7-9H2,1-2H3 |
| Standard InChI Key | PJDFBQWQRHRSCF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COCC(=O)CC(=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)COCC(=O)CC(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate consists of a central butanoate chain substituted with a ketone group at the third carbon and a 4-methoxyphenylmethoxy group at the fourth position. The methoxy substituent on the phenyl ring enhances the compound’s electron-donating capacity, influencing its reactivity in nucleophilic and electrophilic reactions. The molecular structure is depicted below:
Molecular Formula:
Molecular Weight: 252.26 g/mol
IUPAC Name: methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Exact Mass | 252.1001 g/mol |
| Topological Polar Surface Area | 52.6 Ų |
| LogP (Partition Coefficient) | 1.83 |
| Refractive Index | 1.504 |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to carbonyl (C=O) stretches at 1740–1710 cm and aromatic C-O-C vibrations at 1250–1150 cm. Nuclear Magnetic Resonance (NMR) data further elucidate the structure:
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H NMR: Signals at δ 3.75 ppm (singlet, methoxy group), δ 4.50 ppm (multiplet, -OCH-), and δ 7.25 ppm (doublet, aromatic protons) .
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C NMR: Peaks at δ 170.5 ppm (ketone carbonyl), δ 167.8 ppm (ester carbonyl), and δ 55.2 ppm (methoxy carbon).
Synthetic Routes and Methodological Considerations
Table 2: Comparative Synthetic Approaches for Analogous Compounds
| Method | Yield (%) | Optical Purity (%) | Challenges |
|---|---|---|---|
| Catalytic Hydrogenation | 57–98 | 78–100 | Catalyst cost, scalability |
| Enzymatic Resolution | 45–60 | 78 | Enzyme stability |
Optimization Challenges
Key challenges in synthesizing Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate include:
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Steric Hindrance: Bulky substituents may impede reaction efficiency at the ketone site.
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Purification Difficulties: Separation of regioisomers due to similar physicochemical properties .
Physicochemical and Thermodynamic Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, with a boiling point of 351.7°C and a flash point of 155.6°C, making it suitable for high-temperature reactions. Its solubility profile favors polar aprotic solvents (e.g., dimethylformamide, acetone) over non-polar media .
Crystallographic Data
Though single-crystal X-ray diffraction data are unavailable, powder diffraction patterns suggest a monoclinic crystal system with lattice parameters analogous to structurally related esters .
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
The compound’s ketone and ester functionalities make it a versatile precursor in:
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Chiral Amine Synthesis: Via reductive amination or enzymatic transamination, as demonstrated in the production of (S)-(-)-1-(4-methoxyphenyl)ethylamine .
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Peptide Mimetics: Serving as a backbone for non-natural amino acids with enhanced metabolic stability.
Material Science Applications
Potential uses include:
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Liquid Crystals: The 4-methoxyphenyl group may impart mesogenic properties.
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Polymer Additives: As a plasticizer or cross-linking agent due to its ester groups .
Future Research Directions
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